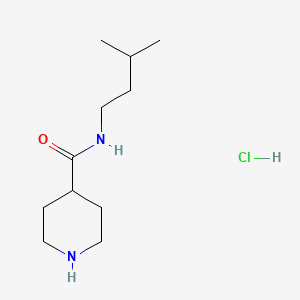

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula

This compound possesses the molecular formula C11H23ClN2O, representing a molecular weight of 234.77 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, though alternative nomenclature systems refer to it as N-isopentyl-4-piperidinecarboxamide hydrochloride. The Chemical Abstracts Service registry number 1172804-95-3 provides unambiguous identification of this molecular entity.

The molecular structure incorporates several distinct functional components that contribute to its overall chemical identity. The piperidine ring serves as the central scaffold, bearing a carboxamide substituent at the 4-position. The amide nitrogen connects to a 3-methylbutyl chain, creating a branched alkyl substituent that influences the compound's three-dimensional conformation. The presence of the hydrochloride salt formation involves protonation of the piperidine nitrogen, resulting in the incorporation of a chloride counterion.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as O=C(C1CCNCC1)NCCC(C)C.[H]Cl, clearly delineating the spatial arrangement of atoms and functional groups. The International Chemical Identifier key VKNHSEZNEZXVDL-UHFFFAOYSA-N provides additional computational identification capabilities. The MDL number MFCD12197078 facilitates database searches and cross-referencing across chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.77 g/mol |

| CAS Registry Number | 1172804-95-3 |

| MDL Number | MFCD12197078 |

| IUPAC Name | This compound |

Crystallographic Analysis and Conformational Dynamics

The crystallographic characteristics of this compound reflect the influence of both intramolecular and intermolecular forces on its solid-state structure. The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. This conformational preference minimizes steric interactions while optimizing orbital overlap and maintaining optimal bond angles throughout the ring system.

The 3-methylbutyl substituent attached to the carboxamide nitrogen exhibits conformational flexibility due to rotation around single bonds. The branched nature of this alkyl chain, with a methyl group at the 3-position, creates steric constraints that influence the preferred rotamer populations. Analysis of the molecular geometry reveals that the carboxamide group maintains planarity, facilitating potential hydrogen bonding interactions with neighboring molecules in the crystal lattice.

The presence of the hydrochloride salt form introduces additional structural considerations through ionic interactions. The protonated piperidine nitrogen bears a positive charge that is balanced by the chloride anion, creating electrostatic stabilization within the crystal structure. These charge-charge interactions contribute significantly to the overall lattice energy and influence the compound's melting point and solubility characteristics.

Computational analysis suggests that the molecule exhibits restricted rotation around the C-N bond connecting the piperidine ring to the carboxamide carbonyl carbon. This rotational barrier arises from partial double-bond character resulting from resonance interactions between the nitrogen lone pair and the carbonyl π-system. The magnitude of this barrier affects the compound's conformational dynamics in solution and influences its interaction with biological targets.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The piperidine ring protons appear as characteristic multiplets in the aliphatic region, with the axial and equatorial protons displaying distinct chemical shifts due to their different magnetic environments. The 4-position proton bearing the carboxamide substituent appears further downfield due to the electron-withdrawing effect of the carbonyl group.

The 3-methylbutyl chain generates a distinctive splitting pattern in the proton nuclear magnetic resonance spectrum. The terminal methyl groups appear as a doublet due to coupling with the adjacent methine proton, while the methine proton itself appears as a complex multiplet reflecting coupling with both the methyl groups and the adjacent methylene unit. The methylene protons adjacent to the amide nitrogen are shifted downfield relative to other aliphatic protons due to the deshielding effect of the electronegative nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 175 parts per million, characteristic of amide functional groups. The piperidine ring carbons appear in the typical aliphatic region, with the 4-position carbon showing slight downfield shift due to its proximity to the electron-withdrawing carboxamide group. The branched alkyl chain carbons display chemical shifts consistent with their respective substitution patterns and proximity to heteroatoms.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The amide carbonyl stretch appears at approximately 1650 wavenumbers, slightly lower than typical ketone carbonyls due to resonance stabilization. N-H stretching vibrations from the amide group generate absorption bands in the 3200-3400 wavenumber region, while C-H stretching modes from the aliphatic portions of the molecule appear in the 2800-3000 wavenumber range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 234, corresponding to the intact hydrochloride salt. Loss of hydrogen chloride generates a fragment at m/z 198, representing the free base form of the compound. Additional fragmentation involves cleavage of the amide bond, producing characteristic fragments that aid in structural confirmation.

| Spectroscopic Method | Key Observations |

|---|---|

| 1H Nuclear Magnetic Resonance | Piperidine ring multiplets, branched alkyl chain patterns |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon at ~175 ppm, aliphatic carbons |

| Infrared Spectroscopy | Amide C=O stretch ~1650 cm⁻¹, N-H stretch 3200-3400 cm⁻¹ |

| Mass Spectrometry | Molecular ion m/z 234, base fragment m/z 198 |

Comparative Structural Analysis with Related Piperidine-4-Carboxamide Derivatives

Comparative analysis of this compound with related piperidine-4-carboxamide derivatives reveals significant structural relationships and distinguishing features. The compound 1-benzoyl-N-(3-methylbutyl)piperidine-4-carboxamide represents a closely related analog that incorporates an additional benzoyl substituent on the piperidine nitrogen. This structural modification increases the molecular weight to 302.42 grams per mole and introduces aromatic character that significantly alters the compound's physicochemical properties.

The benzoylated derivative exhibits enhanced rigidity due to the planar aromatic ring system, which restricts conformational flexibility compared to the unsubstituted piperidine ring in the target compound. The presence of the benzoyl group also introduces additional π-π stacking interactions in the solid state, potentially affecting crystallization behavior and intermolecular packing arrangements. The calculated logarithm of the partition coefficient increases from the target compound's value to 2.2676 for the benzoylated analog, indicating increased lipophilicity.

N-ethylpiperidine-4-carboxamide represents another structural analog with a simplified alkyl substituent pattern. This compound, bearing the molecular formula C8H16N2O and molecular weight 156.23 grams per mole, demonstrates how alkyl chain length and branching influence molecular properties. The linear ethyl group in this analog contrasts with the branched 3-methylbutyl chain in the target compound, resulting in different steric profiles and conformational preferences.

Analysis of hydrogen bonding patterns reveals that all piperidine-4-carboxamide derivatives maintain the capacity for amide hydrogen bonding, but the specific geometric arrangements vary depending on substituent patterns. The target compound's branched alkyl chain creates additional steric hindrance that may influence the accessibility of the amide nitrogen for intermolecular interactions compared to linear alkyl analogs.

The thiazole-containing derivative N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride introduces heteroaromatic character while maintaining the core piperidine-4-carboxamide framework. This compound demonstrates how replacement of aliphatic substituents with heteroaromatic groups dramatically alters electronic properties and potential biological activities. The thiazole ring contributes additional nitrogen and sulfur heteroatoms that can participate in coordination chemistry and hydrogen bonding networks.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C11H23ClN2O | 234.77 | Branched alkyl chain, hydrochloride salt |

| Benzoyl Analog | C18H26N2O2 | 302.42 | Aromatic benzoyl group, increased lipophilicity |

| Ethyl Analog | C8H16N2O | 156.23 | Simple linear alkyl chain |

| Thiazole Analog | C10H16ClN3OS | 261.77 | Heteroaromatic thiazole ring |

Properties

IUPAC Name |

N-(3-methylbutyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNHSEZNEZXVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopentylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Scientific Research Applications

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of biochemical pathways and enzyme interactions . In medicine, the compound is investigated for its potential therapeutic properties . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride with key analogs:

Substituent-Driven Structural Variations

Aliphatic Substituents

- N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-10-2): Molecular formula: C10H21ClN2O2 (MW: 236.74 g/mol).

Aromatic Substituents

N-(4-iodophenyl)piperidine-4-carboxamide hydrochloride (CAS 2050078-95-8):

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride (CAS 1423027-20-6):

Heterocyclic and Functionalized Substituents

- N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride (CAS 1235440-05-7): Molecular formula: C13H16ClN3O (MW: 265.74 g/mol).

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituent | LogP<sup>*</sup> | Solubility (Predicted) |

|---|---|---|---|---|

| N-(3-methylbutyl)piperidine-4-carboxamide HCl | 234.77 | 3-methylbutyl | ~2.1 | Low (lipophilic) |

| N-(3-hydroxybutyl)piperidine-4-carboxamide HCl | 236.74 | 3-hydroxybutyl | ~1.3 | Moderate |

| N-(4-iodophenyl)piperidine-4-carboxamide HCl | 354.63 | 4-iodophenyl | ~3.5 | Very low |

| N-(3-cyanophenyl)piperidine-4-carboxamide HCl | 265.74 | 3-cyanophenyl | ~1.8 | Moderate |

<sup>*</sup>Estimated using fragment-based methods.

Key Research Findings

- Substituent Impact on Bioavailability : Aliphatic chains like 3-methylbutyl improve blood-brain barrier penetration, whereas hydrophilic groups (e.g., hydroxyl) enhance renal clearance .

- Therapeutic Potential: Aryl-substituted derivatives show promise in antiviral and anticancer contexts, while alkyl variants are explored as CNS agents due to their lipid solubility .

- Structural Similarity : Piperidine-4-carboxamide hydrochloride (CAS 39674-99-2, similarity score 0.90) serves as a parent scaffold for derivatization, underscoring its versatility .

Biological Activity

N-(3-Methylbutyl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1). This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H22N2O•HCl

- Molecular Weight : 234.77 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a carboxamide group and a branched alkyl chain (3-methylbutyl) .

This compound functions primarily as a selective antagonist of the CB1 receptor. By blocking this receptor, it can influence various physiological processes such as appetite regulation, pain sensation, and mood. The mechanism involves binding to the CB1 receptor, inhibiting its activity, which may lead to therapeutic effects in conditions related to cannabinoid signaling .

1. Cannabinoid Receptor Antagonism

- The compound exhibits significant antagonistic activity at the CB1 receptor, which is implicated in several disorders including obesity and addiction. Research indicates that by inhibiting CB1, this compound may help regulate appetite and mitigate addiction-related behaviors .

2. Proteasome Inhibition

- N-(3-Methylbutyl)piperidine-4-carboxamide has also been studied for its potential as a proteasome inhibitor. This action leads to the accumulation of ubiquitinated proteins, which can have therapeutic implications in diseases such as malaria .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| CB1 Antagonism | Selectively blocks the CB1 receptor, influencing appetite and mood regulation | |

| Proteasome Inhibition | Inhibits proteasome function leading to therapeutic effects in diseases like malaria | |

| Potential Therapeutic Uses | Investigated for treatment of obesity, addiction, and other disorders related to cannabinoid signaling |

Case Study: Cannabinoid Signaling

In a study examining the effects of N-(3-Methylbutyl)piperidine-4-carboxamide on appetite regulation, researchers found that the compound significantly reduced food intake in animal models. This reduction was attributed to its antagonistic effects on the CB1 receptor, suggesting potential applications in obesity management .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(3-Methylbutyl)piperidine-4-carboxamide has been characterized through various assays. Initial findings suggest moderate bioavailability and stability in metabolic studies. However, further research is necessary to fully elucidate its pharmacokinetic properties and any potential toxicological effects associated with long-term use.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride?

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with 3-methylbutylamine under peptide-like coupling conditions (e.g., using EDCI/HOBt or DCC as activators), followed by hydrochloride salt formation. A modular approach using piperidine-4-carboxamide as a building block, as demonstrated in related compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride), allows for functionalization of the piperidine ring and alkyl chain optimization . Key steps include:

- Amide bond formation : Activation of the carboxylic acid group for nucleophilic attack by the amine.

- Purification : Chromatography or recrystallization to isolate the hydrochloride salt.

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

A multi-technique approach is essential:

Advanced: How do structural modifications of the piperidine ring or alkyl chain influence biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogous piperidine carboxamides reveal:

- Piperidine substitution : Electron-withdrawing groups (e.g., sulfonyl in 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) enhance receptor binding affinity by stabilizing hydrophobic interactions .

- Alkyl chain length : Branched chains (e.g., 3-methylbutyl) improve metabolic stability compared to linear analogs, as seen in antiviral and enzyme inhibition assays .

- Chlorophenyl variants : Derivatives like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide show crystallographic evidence of π-π stacking with aromatic residues in target proteins .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity data (e.g., conflicting IC50 values) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using controls like paroxetine impurity A, which has well-characterized purity (98.7% by HPLC) .

- Salt form differences : Ensure the hydrochloride salt is fully dissolved in buffers, as incomplete solubilization can skew results.

- Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement, as demonstrated in SARS-CoV-2 inhibitor studies for related carboxamides .

Basic: What are the optimal storage conditions to maintain compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.

- Light exposure : Protect from UV light, as piperidine derivatives are prone to photoisomerization .

- Solubility considerations : Pre-dissolve in DMSO (10 mM stock) for biological assays, avoiding repeated freeze-thaw cycles.

Advanced: What computational modeling strategies predict receptor-ligand interactions for this compound?

- Docking studies : Use crystal structures of target proteins (e.g., viral proteases or GPCRs) to model binding poses. For example, (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide derivatives showed favorable docking scores against SARS-CoV-2 Mpro .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxamide group and catalytic residues .

- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental IC50 values to prioritize analogs for synthesis.

Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?

- Process optimization : Replace EDCI/HOBt with cost-effective reagents like T3P® (propylphosphonic anhydride), which reduces side-product formation.

- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to track reaction progression in real time.

- Crystallization control : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance hydrochloride salt crystallinity, as validated for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.